molecular formula C14H16ClN3 B14762029 Guanidine, 1-benzyl-1-phenyl-, hydrochloride CAS No. 322-84-9

Guanidine, 1-benzyl-1-phenyl-, hydrochloride

Cat. No.: B14762029
CAS No.: 322-84-9
M. Wt: 261.75 g/mol
InChI Key: GFQILUAFALJKKE-UHFFFAOYSA-N
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Description

Guanidine, 1-benzyl-1-phenyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form guanidines . Another approach involves the use of S-methylisothiourea, which is highly efficient in guanidylation reactions .

Industrial Production Methods

Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides reacting with derivatized amines. This method, although requiring harsh conditions, is effective for producing large quantities of guanidines . Additionally, metal-catalyzed cross-coupling reactions have been explored for the industrial synthesis of guanidines .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-benzyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction produces amines .

Mechanism of Action

The mechanism of action of guanidine, 1-benzyl-1-phenyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as acetylcholine receptors, influencing various biochemical pathways.

Properties

CAS No.

322-84-9

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

1-benzyl-1-phenylguanidine;hydrochloride

InChI

InChI=1S/C14H15N3.ClH/c15-14(16)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11H2,(H3,15,16);1H

InChI Key

GFQILUAFALJKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=N)N.Cl

Origin of Product

United States

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